(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5/c29-20(10-2-14-1-9-18-19(11-14)33-13-32-18)23-16-5-7-17(8-6-16)28-22(31)27(25-26-28)12-21(30)24-15-3-4-15/h1-2,5-11,15H,3-4,12-13H2,(H,23,29)(H,24,30)/b10-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRNCJYARPBYCY-WTDSWWLTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC(=O)CN2C(=O)N(N=N2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships (SAR).
Structure
The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the cyclopropylamino group and the tetrazole derivative further enhances its potential for various pharmacological applications.
Molecular Formula and Weight
- Molecular Formula : C23H24N6O4
- Molecular Weight : 440.48 g/mol
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance, derivatives of this structure have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that compounds similar to our target molecule exhibited IC50 values in the micromolar range against human cancer cell lines, indicating promising anticancer activity .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Research indicates that derivatives with similar functional groups can inhibit nitric oxide (NO) production in LPS-stimulated macrophages, which is a crucial factor in inflammatory responses. For example, triazole-linked compounds showed significant inhibition of NO production compared to natural isoflavones .
Neuroprotective Effects
Neuroprotective properties have been observed in related compounds containing similar scaffolds. These compounds were found to protect neuronal cells from oxidative stress and apoptosis, suggesting that our target molecule may possess similar neuroprotective effects .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. The following table summarizes key findings related to structural modifications and their impact on biological activity:
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer properties of related compounds, it was found that modifications leading to increased lipophilicity enhanced cellular uptake and cytotoxicity against breast cancer cells. The study utilized various assays to determine cell viability and apoptosis induction.
Case Study 2: Anti-inflammatory Mechanism
Research focused on the anti-inflammatory mechanisms revealed that compounds similar to our target inhibited NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines. This suggests a potential therapeutic application in treating chronic inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Metabolic and Toxicity Profiles
- Acrylamide Metabolism : Acrylamide derivatives are primarily metabolized via glutathione conjugation (to AAMA/GAMA) and CYP2E1-mediated epoxidation (). The cyclopropyl group in the target compound may slow oxidative metabolism compared to linear alkyl chains (e.g., n-propyl in ) .
- Toxicity Considerations: While acrylamide itself is neurotoxic and carcinogenic, functionalization (e.g., benzo[d][1,3]dioxol) may reduce toxicity by altering bioavailability or metabolic pathways .
Computational and Structural Insights
- Conformational Preferences : Acrylamide derivatives typically adopt s-cis or s-trans conformations. The bulky benzo[d][1,3]dioxol group in the target compound may enforce a trans configuration, optimizing interactions with hydrophobic binding pockets .
- Electrostatic Potential: Computational tools like Multiwfn () could analyze charge distribution, predicting sites for nucleophilic attack or hydrogen bonding, critical for drug-receptor interactions .
Q & A
Q. What are the recommended synthesis strategies for this compound, and how can purity be ensured at each stage?
The compound's synthesis typically involves multi-step reactions, including:
- Aldol condensation : For forming the acrylamide backbone (e.g., using benzaldehyde derivatives and ketones with base catalysis) .
- Tetrazole ring formation : Cyclization reactions under controlled pH and temperature to avoid side products .
- Amide coupling : Using reagents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF) . Purity monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each step ensures intermediates meet ≥95% purity thresholds .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks (e.g., δ 7.50 ppm for acrylamide protons in ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : For unambiguous 3D structural validation, though this requires high-quality single crystals .
Advanced Research Questions
Q. How can synthetic routes be optimized for improved yield and scalability?
Advanced strategies include:
- Continuous flow reactors : To maintain consistent temperature and mixing, reducing batch-to-batch variability .
- Automated purification : Flash chromatography systems with gradient elution protocols for efficient separation of polar byproducts .
- DoE (Design of Experiments) : Statistical optimization of variables like solvent polarity (e.g., DMF vs. THF) and catalyst loading .
Q. What methodologies resolve contradictions in solubility and stability data reported across studies?
Discrepancies (e.g., solubility in DMSO vs. water) can be addressed via:
- Differential Scanning Calorimetry (DSC) : To assess polymorphic forms affecting solubility .
- Forced degradation studies : Exposure to light, heat, or humidity to identify degradation pathways and refine storage conditions .
- Molecular dynamics simulations : Predicting solvation free energy using software like Schrödinger Suite .
Q. How can the compound’s mechanism of action be elucidated in target engagement studies?
Mechanistic workflows involve:
- Surface Plasmon Resonance (SPR) : Quantifying binding kinetics (e.g., KD values) to enzymes like COX-2 or kinases .
- Cellular thermal shift assays (CETSA) : Confirming target engagement in live cells by measuring protein thermal stability shifts .
- Covalent binding analysis : LC-MS/MS to detect adduct formation via the acrylamide group .
Research Implications
- Medicinal Chemistry : The benzo[d][1,3]dioxole moiety enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets .
- Material Science : The tetrazole ring’s electron-deficient nature suggests utility in coordination polymers or catalysts .
- Data-Driven Optimization : Integration of cheminformatics tools (e.g., KNIME, Pipeline Pilot) enables rapid SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
